molecular formula C12H13ClO B12670948 2-(Chloro(4-methylphenyl)methylene)butyraldehyde CAS No. 83877-86-5

2-(Chloro(4-methylphenyl)methylene)butyraldehyde

Katalognummer: B12670948
CAS-Nummer: 83877-86-5
Molekulargewicht: 208.68 g/mol
InChI-Schlüssel: DDMFRVOYWCFQAL-BENRWUELSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Chloro(4-methylphenyl)methylene)butyraldehyde is an organic compound with the molecular formula C12H13ClO. It is known for its unique structure, which includes a chloro-substituted phenyl ring and a butyraldehyde moiety. This compound is often used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloro(4-methylphenyl)methylene)butyraldehyde typically involves the reaction of 4-methylbenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Chloro(4-methylphenyl)methylene)butyraldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: 2-(Chloro(4-methylphenyl)methylene)butyric acid.

    Reduction: 2-(Chloro(4-methylphenyl)methylene)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Chloro(4-methylphenyl)methylene)butyraldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Chloro(4-methylphenyl)methylene)butyraldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chloro group can also participate in substitution reactions, leading to the formation of new compounds with different biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Chloro(4-methylphenyl)methylene)acetaldehyde
  • 2-(Chloro(4-methylphenyl)methylene)propionaldehyde
  • 2-(Chloro(4-methylphenyl)methylene)valeraldehyde

Uniqueness

2-(Chloro(4-methylphenyl)methylene)butyraldehyde is unique due to its specific combination of a chloro-substituted phenyl ring and a butyraldehyde moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

83877-86-5

Molekularformel

C12H13ClO

Molekulargewicht

208.68 g/mol

IUPAC-Name

(2Z)-2-[chloro-(4-methylphenyl)methylidene]butanal

InChI

InChI=1S/C12H13ClO/c1-3-10(8-14)12(13)11-6-4-9(2)5-7-11/h4-8H,3H2,1-2H3/b12-10-

InChI-Schlüssel

DDMFRVOYWCFQAL-BENRWUELSA-N

Isomerische SMILES

CC/C(=C(\C1=CC=C(C=C1)C)/Cl)/C=O

Kanonische SMILES

CCC(=C(C1=CC=C(C=C1)C)Cl)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.